molecular formula C14H7Cl3N2O B5855651 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B5855651
M. Wt: 325.6 g/mol
InChI Key: OQTHIYMKOOKTQY-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles Oxadiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development

Properties

IUPAC Name

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2O/c15-10-4-1-8(2-5-10)13-18-14(20-19-13)9-3-6-11(16)12(17)7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTHIYMKOOKTQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution due to the presence of electron-withdrawing chlorine atoms.

    Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The oxadiazole ring can be further modified through cyclization reactions with other reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is used in the design and development of new pharmaceuticals due to its potential biological activities.

    Agricultural Chemistry: The compound can be used as a precursor for the synthesis of agrochemicals.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

    Biological Studies: The compound is studied for its interactions with various biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
  • 3-(4-bromophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

Uniqueness

3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole is unique due to the presence of both 4-chlorophenyl and 3,4-dichlorophenyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties compared to other oxadiazoles, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole
Reactant of Route 2
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3-(4-chlorophenyl)-5-(3,4-dichlorophenyl)-1,2,4-oxadiazole

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